molecular formula C13H16BNO3 B1303769 2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 380430-64-8

2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1303769
CAS No.: 380430-64-8
M. Wt: 245.08 g/mol
InChI Key: RHKRIDVZGAXYQE-UHFFFAOYSA-N
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Description

2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of isocyanates. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes, which are essential in various industrial applications such as foams, coatings, and adhesives. This particular compound features a boron-containing dioxaborolane ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isocyanatophenylboronic acid with tetramethyl-1,3,2-dioxaborolane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the isocyanate group from reacting with moisture. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is catalyzed by bases such as triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The boron-containing dioxaborolane ring can participate in addition reactions with electrophiles, leading to the formation of new boron-containing compounds.

    Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams and coatings.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Catalysts: Triethylamine, pyridine

    Solvents: Dichloromethane, tetrahydrofuran

    Temperature: Typically carried out at room temperature or slightly elevated temperatures

Major Products Formed

    Ureas: Formed by the reaction of the isocyanate group with amines

    Carbamates: Formed by the reaction of the isocyanate group with alcohols

    Polyurethanes: Formed by the reaction of the isocyanate group with polyols

Scientific Research Applications

2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of boron-containing compounds and polymers.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules due to its reactive isocyanate group.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of advanced materials such as high-performance coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reactivity of its isocyanate group and the boron-containing dioxaborolane ring. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. The boron-containing dioxaborolane ring can participate in various chemical reactions, enhancing the compound’s versatility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(phenyl isocyanate): Another isocyanate compound widely used in the production of polyurethanes.

    2,4-Diisocyanato-1-methylbenzene: An aromatic isocyanate used in the synthesis of polyurethanes and other polymers.

    1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: A related compound with similar reactivity and applications.

Uniqueness

2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the boron-containing dioxaborolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of boron-containing polymers and advanced materials.

Properties

IUPAC Name

2-(4-isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-7-11(8-6-10)15-9-16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKRIDVZGAXYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378482
Record name 2-(4-isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-64-8
Record name 2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380430-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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